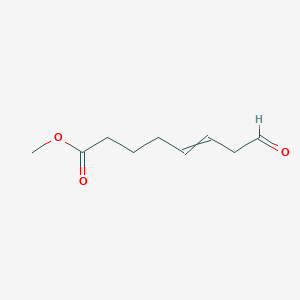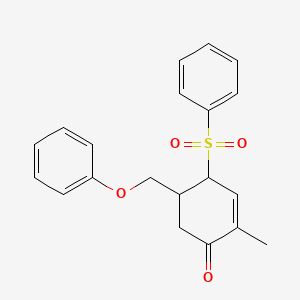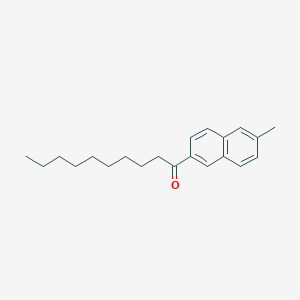
2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole-3-carboxylic acid with 2-methylbut-3-en-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . The use of microreactors allows for the continuous production of the compound, making the process more scalable and sustainable.
化学反应分析
Types of Reactions
2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
科学研究应用
2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe to study biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. Additionally, the compound’s ability to undergo electrophilic substitution reactions enables it to form covalent bonds with target proteins, leading to irreversible inhibition.
相似化合物的比较
2-(2-Methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
- 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
- S-(1-hydroxy-2-methylbut-3-en-2-yl)glutathione
These compounds share structural similarities, such as the presence of a methylbutenyl group, but differ in their core structures and functional groups
属性
CAS 编号 |
82503-99-9 |
|---|---|
分子式 |
C14H15NO2 |
分子量 |
229.27 g/mol |
IUPAC 名称 |
2-(2-methylbut-3-en-2-yl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-4-14(2,3)12-11(13(16)17)9-7-5-6-8-10(9)15-12/h4-8,15H,1H2,2-3H3,(H,16,17) |
InChI 键 |
HIHMAXPDTIAMKI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2Z)-2-(4-ethoxyphenyl)-2-hydroxyiminoethylidene]amino]phenol](/img/structure/B14411481.png)

![2-[(But-2-en-1-yl)sulfanyl]-5-chlorothiophene](/img/structure/B14411487.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-one](/img/structure/B14411497.png)
![1,3-Bis[(oxiran-2-yl)methyl]pteridine-2,4(1H,3H)-dione](/img/structure/B14411499.png)

![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)




![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
